1-(1,2,4-Oxadiazol-5-yl)ethanamine

Medicinal Chemistry Lipophilicity Drug Design

1-(1,2,4-Oxadiazol-5-yl)ethanamine (CAS: 1083216-57-2) is a heterocyclic compound consisting of a 1,2,4-oxadiazole core directly linked to an α-methyl amine moiety. As an unsubstituted oxadiazole ethanamine, it serves as a minimal pharmacophore or core scaffold for the synthesis of diverse biologically active derivatives.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
Cat. No. B13265664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,4-Oxadiazol-5-yl)ethanamine
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCC(C1=NC=NO1)N
InChIInChI=1S/C4H7N3O/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3
InChIKeyCIHQZPVUYBHNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,2,4-Oxadiazol-5-yl)ethanamine: A Minimal Heterocyclic Building Block for Scientific Procurement


1-(1,2,4-Oxadiazol-5-yl)ethanamine (CAS: 1083216-57-2) is a heterocyclic compound consisting of a 1,2,4-oxadiazole core directly linked to an α-methyl amine moiety. As an unsubstituted oxadiazole ethanamine, it serves as a minimal pharmacophore or core scaffold for the synthesis of diverse biologically active derivatives . Its low molecular weight (113.12 g/mol), high nitrogen content, and hydrophilic character (LogP = -0.88) distinguish it from more common lipophilic substituted analogs . This compound is primarily utilized as a versatile building block in medicinal chemistry, agrochemical, and material science research .

Why 1-(1,2,4-Oxadiazol-5-yl)ethanamine Cannot Be Substituted by Common Analogs in Structure-Activity Studies


In the 1,2,4-oxadiazole class, even minor structural modifications, such as the addition of a methyl or phenyl group at the 3-position, induce substantial shifts in key physicochemical properties, including lipophilicity, basicity, and steric profile [1]. Generic substitution of the minimal 1-(1,2,4-oxadiazol-5-yl)ethanamine scaffold with a substituted analog will fundamentally alter LogP (ΔLogP > 2.0 for phenyl analogs) and pKa (ΔpKa > 1.5 units), which can drastically affect membrane permeability, solubility, and target engagement . Therefore, for structure-activity relationship (SAR) studies requiring a minimal, hydrophilic core with a defined pKa, this unsubstituted compound provides a quantifiably distinct and reproducible starting point compared to its more lipophilic and bulkier in-class analogs [1].

Quantitative Differentiation of 1-(1,2,4-Oxadiazol-5-yl)ethanamine from Substituted Analogs for Procurement Decisions


Lipophilicity and Predicted Membrane Permeability: Comparison with 3-Phenyl-1,2,4-oxadiazole Analogs

The unsubstituted 1-(1,2,4-oxadiazol-5-yl)ethanamine has a calculated LogP of -0.88, classifying it as hydrophilic . In contrast, the introduction of a common phenyl substituent at the 3-position yields compounds like 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine with significantly higher, predicted LogP values (often > 2.0) [1]. This represents a quantifiable difference of at least 2.9 LogP units, which is a critical differentiator for medicinal chemists aiming to optimize solubility, CNS penetration, or minimize lipophilicity-driven off-target binding.

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties

Amine Basicity (pKa) and Protonation State: Comparison with 3-Substituted Analogs

The target compound, 1-(1,2,4-oxadiazol-5-yl)ethanamine, exhibits a predicted pKa of approximately 7.28 (for the primary amine), positioning it near physiological pH . In contrast, substituting the oxadiazole ring at the 3-position with an aromatic group, such as a 4-chlorophenyl group in 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, lowers the amine's predicted pKa to 6.57 ± 0.29 . This 0.71 unit difference is significant and is a direct consequence of the electron-withdrawing nature of the aryl-oxadiazole system, which is absent in the target compound.

Medicinal Chemistry Physicochemical Properties Pharmacokinetics Receptor Binding

Molecular Size and Metabolic Stability Potential: A Minimalist Scaffold

1-(1,2,4-Oxadiazol-5-yl)ethanamine has a molecular weight of 113.12 g/mol . This is significantly lower than common substituted analogs used in medicinal chemistry, such as 1-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine (MW 217.27 g/mol) or 1-(3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine (MW 243.26 g/mol) [1]. The target compound's minimal molecular weight offers a much greater degree of synthetic freedom for structure-activity relationship (SAR) exploration and a lower baseline for potential metabolic liabilities.

Drug Discovery Lead Optimization Medicinal Chemistry Metabolic Stability

Optimal Research Applications for 1-(1,2,4-Oxadiazol-5-yl)ethanamine Based on Evidence-Based Differentiation


Design of Hydrophilic and CNS-Focused Pharmacophores

Due to its low LogP (-0.88) and high aqueous solubility relative to substituted analogs, 1-(1,2,4-oxadiazol-5-yl)ethanamine is the optimal starting material for building pharmacophores intended for hydrophilic or central nervous system (CNS) targets . Its polarity can reduce non-specific binding and improve bioavailability profiles compared to lipophilic phenyl-substituted oxadiazoles [1].

Medicinal Chemistry SAR and Hit-to-Lead Optimization

The compound's minimal molecular weight (113.12 g/mol) and unsubstituted core make it a premier building block for systematic structure-activity relationship (SAR) exploration. Starting from this minimal scaffold allows medicinal chemists to build up complexity in a controlled manner, maintaining favorable physicochemical properties and avoiding the 'molecular obesity' often associated with pre-substituted analogs . This is a key advantage for procurement in early-stage drug discovery programs .

Bioisosteric Replacement for Ester or Amide Moieties

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups [1]. The unsubstituted 1-(1,2,4-oxadiazol-5-yl)ethanamine provides the simplest form of this scaffold. This allows for the direct and quantifiable replacement of labile ester/amide bonds in lead compounds with a stable heterocycle, thereby improving metabolic stability without introducing the confounding variable of additional substituents present in many commercial analogs [1].

Quote Request

Request a Quote for 1-(1,2,4-Oxadiazol-5-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.